Methyl 6-methoxy-1H-indole-5-carboxylate
Overview
Description
“Methyl 6-methoxy-1H-indole-5-carboxylate” is a chemical compound . It is a substituted 1H-indole .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylic acid . Its efficacy as a substrate for indigoid generation has been assessed . It may be used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis
The empirical formula of “Methyl 6-methoxy-1H-indole-5-carboxylate” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“Methyl 6-methoxy-1H-indole-5-carboxylate” may be used as a reactant in various chemical reactions, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1H-indole-5-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . Its melting point is 126-128 °C .Scientific Research Applications
1. Spectroscopic and Computational Analysis Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a similar compound, has been characterized using spectroscopic methods (FT-IR, FT-Raman, UV, 1H and 13C NMR) and computational studies. This research provides insights into the electronic nature, vibrational modes, and reactivity of the molecule. The study also investigates its non-linear optical (NLO) properties, suggesting potential applications in materials science (Almutairi et al., 2017).
2. Interaction with Metal Ions Research on similar indole derivatives interacting with Zn(II), Cd(II), and Pt(II) metal ions has been conducted. Such studies are crucial for understanding the chemical behavior of indole derivatives in various biological and chemical environments, potentially leading to the development of new compounds with unique properties (Dendrinou-Samara et al., 1998).
3. Antioxidant and Cytotoxicity Properties Investigations into the antioxidant and cytotoxicity properties of 6-methoxytetrahydro-β-carboline derivatives, closely related to methyl 6-methoxy-1H-indole-5-carboxylate, have been conducted. These studies are significant for assessing the potential therapeutic applications of these compounds (Goh et al., 2015).
4. Application in Antitumoral Activities Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, a derivative of methyl 6-methoxy-1H-indole-5-carboxylate, has been studied for its antitumoral activities. The compound demonstrated significant inhibition of tumor cell growth, highlighting its potential in cancer treatment (Abreu et al., 2011).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “Methyl 6-methoxy-1H-indole-5-carboxylate” could be the development of new synthesis methods and its application in the treatment of various diseases.
properties
IUPAC Name |
methyl 6-methoxy-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBFGGHYOUQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697537 | |
Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-1H-indole-5-carboxylate | |
CAS RN |
251107-30-9 | |
Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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